![molecular formula C32H36N4O5S B2377318 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide CAS No. 422282-62-0](/img/structure/B2377318.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

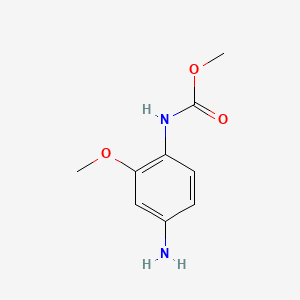

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide is a useful research compound. Its molecular formula is C32H36N4O5S and its molecular weight is 588.72. The purity is usually 95%.

BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

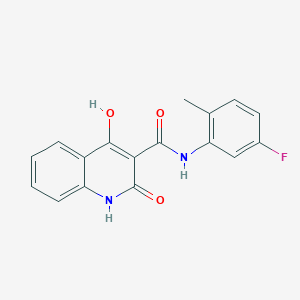

Synthesis and Antitumor Activity

A study by Ibrahim A. Al-Suwaidan et al. (2016) focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating significant broad-spectrum antitumor activity. This suggests that quinazolinone derivatives, potentially including the compound of interest, could be explored for their antitumor applications. The study also employed molecular docking to predict the interaction of these compounds with target proteins, indicating a potential methodology for investigating the compound's mechanism of action in cancer therapy Ibrahim A. Al-Suwaidan et al., 2016.

Potential Antimicrobial Agents

Research by N. Desai et al. (2007) on new quinazolines as potential antimicrobial agents suggests that derivatives of quinazolinone might have applications in combating bacterial and fungal infections. The study highlights the synthesis of quinazoline compounds and their promising antibacterial and antifungal activities, pointing towards a possible research avenue for the compound N. Desai, P. N. Shihora, D. Moradia, 2007.

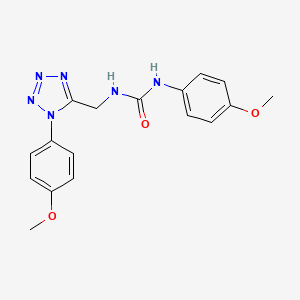

Synthetic Methods

Keith Smith et al. (1999) described convenient synthetic methods for complex 2-substituted 4(3H)-quinazolinones, which could be relevant for synthesizing or modifying the compound of interest. This study outlines techniques for achieving various substitutions on the quinazolinone backbone, offering insights into synthetic pathways that could be applied to the development and study of the compound Keith Smith et al., 1999.

Mécanisme D'action

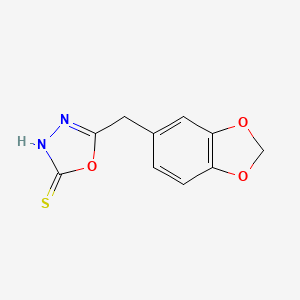

Target of Action

Oprea1_361175, also known as BPI-361175, is a novel, oral, highly potent and selective 4th generation EGFR inhibitor . The primary target of this compound is the EGFR C797S mutation and other EGFR related mutations that are resistant to 3rd generation EGFR TKI .

Mode of Action

Oprea1_361175 potently inhibits the activity of a variety of EGFR kinases, including triple (EGFR del19 or L858R/T790M/C797S), double (EGFR del19 or L858R/T790M, EGFR del19 or L858R/C797S) and single (EGFR del19 or L858R) mutations . Accordingly, Oprea1_361175 dose-dependently inhibits the phosphorylation of EGFR and the proliferation of cell lines harboring the above-mentioned mutations .

Pharmacokinetics

The pharmacokinetic properties of Oprea1_361175 are currently being evaluated in clinical trials . It is known that the compound is orally bioavailable

Result of Action

In vivo, oral administration of Oprea1_361175 leads to tumor suppression and regression in multiple EGFR mutant models . It has shown significant anti-tumor activity in a variety of xenograft models harboring EGFR C797S or other related mutations .

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O5S/c1-4-23-10-5-7-12-25(23)34-30(38)21-42-32-35-26-13-8-6-11-24(26)31(39)36(32)19-9-14-29(37)33-18-17-22-15-16-27(40-2)28(20-22)41-3/h5-8,10-13,15-16,20H,4,9,14,17-19,21H2,1-3H3,(H,33,37)(H,34,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECHCYFUWUNQOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)

![3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2377241.png)

![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)

![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)